

Spectroscopic Profile of 1,4-Difluoro-2,3-dimethylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Difluoro-2,3-dimethylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Difluoro-2,3-dimethylbenzene**, a fluorinated aromatic compound of interest in chemical research and drug development. This document presents available mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to facilitate its identification and characterization. Detailed experimental protocols for acquiring such spectra are also provided, along with a visual representation of the spectroscopic analysis workflow.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,4-Difluoro-2,3-dimethylbenzene**.

Mass Spectrometry Data

The mass spectrum of **1,4-Difluoro-2,3-dimethylbenzene** is characterized by a molecular ion peak and several key fragments. The data presented here is sourced from the PubChem database (CID 581530)[1].

m/z	Relative Intensity	Assignment
142	High	[M]+ (Molecular Ion)
127	Highest	[M-CH ₃]+
141	Medium	[M-H]+

Predicted ¹H NMR Data

Due to the unavailability of experimental spectra in public databases, the following ¹H NMR data is predicted. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H-5, H-6	6.8 - 7.2	Triplet of doublets	~8-10 (H-F), ~2-3 (H-H)
CH ₃ (C-2, C-3)	2.1 - 2.3	Singlet	-

Predicted ¹³C NMR Data

The following ¹³C NMR data is predicted, with chemical shifts (δ) referenced to TMS at 0 ppm.

Carbon	Predicted Chemical Shift (ppm)	Predicted Multiplicity (due to C-F coupling)
C-1, C-4	155 - 160	Doublet
C-2, C-3	120 - 125	Doublet of doublets
C-5, C-6	115 - 120	Doublet
CH ₃ (at C-2, C-3)	15 - 20	Singlet

Predicted IR Data

The predicted infrared absorption frequencies for key functional groups in **1,4-Difluoro-2,3-dimethylbenzene** are listed below.

Vibrational Mode	Predicted Frequency Range (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium
C-H stretch (aliphatic, CH ₃)	2975 - 2850	Medium
C=C stretch (aromatic)	1600 - 1475	Medium-Strong
C-F stretch	1250 - 1100	Strong
C-H bend (aromatic)	900 - 675	Strong

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of **1,4-Difluoro-2,3-dimethylbenzene**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

- For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ^{13}C isotope.
- Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small drop of liquid **1,4-Difluoro-2,3-dimethylbenzene** directly onto the center of the ATR crystal.
 - If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the instrument's pressure arm to ensure good contact.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}).

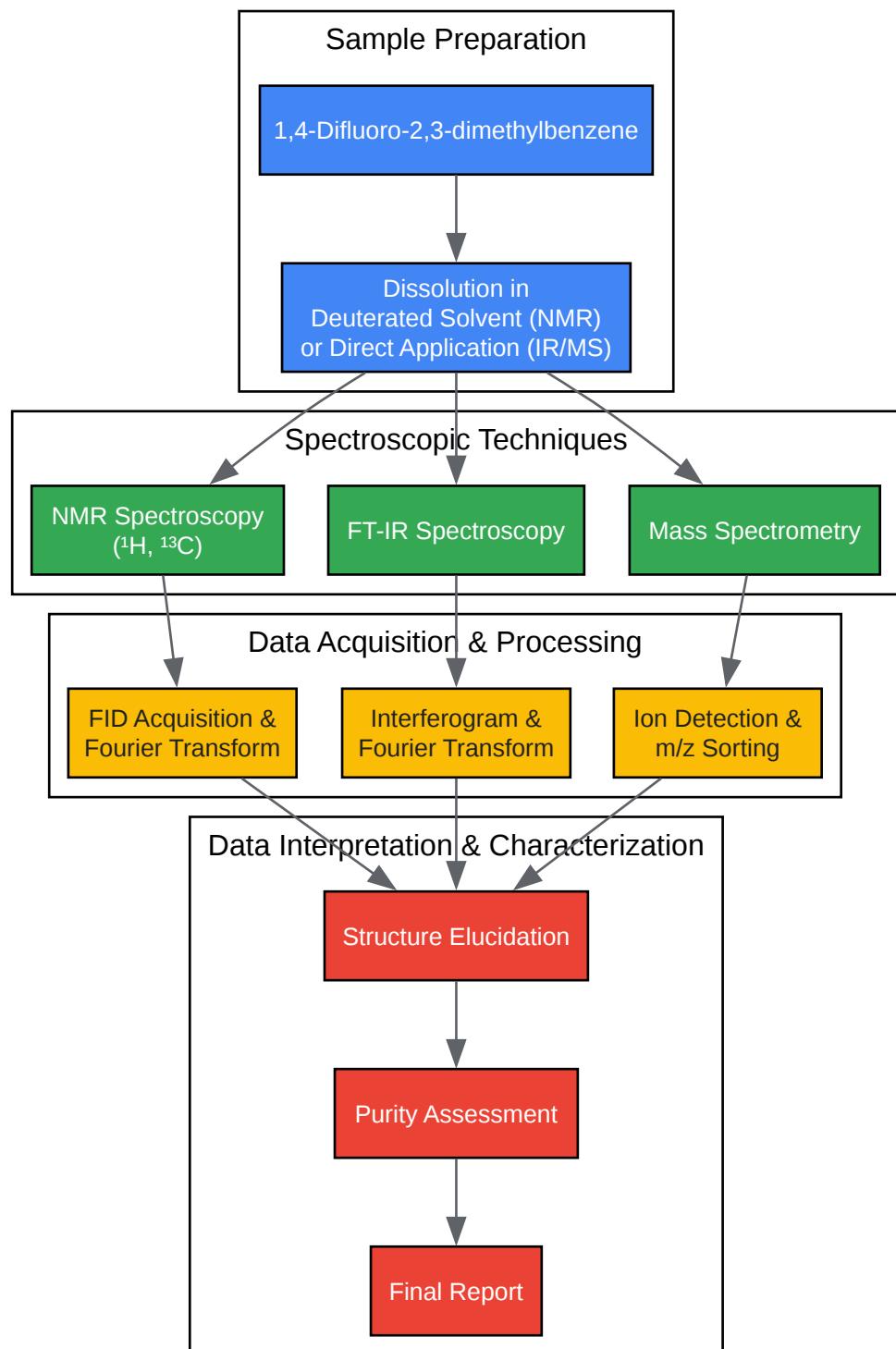
Mass Spectrometry (MS)

- Sample Introduction:

- For a volatile liquid like **1,4-Difluoro-2,3-dimethylbenzene**, direct injection via a heated probe or coupling with a gas chromatograph (GC-MS) is suitable.
- If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or hexane) and inject it into the GC inlet.
- Ionization and Analysis:
 - Electron Ionization (EI) is a common method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,4-Difluoro-2,3-dimethylbenzene**.

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Caption: Workflow for the spectroscopic analysis of **1,4-Difluoro-2,3-dimethylbenzene**.

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References

- 1. 1,4-Difluoro-2,3-dimethylbenzene | C8H8F2 | CID 581530 - PubChem
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